molecular formula C12H15BrClNO2 B1587352 (R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-86-1

(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1587352
M. Wt: 320.61 g/mol
InChI Key: SRJYAWRDXGYYPA-UTONKHPSSA-N
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Description

“®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “®” indicates the configuration of the chiral center in the molecule. The “2-Bromobenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a bromine atom at the 2-position. The “pyrrolidine-2-carboxylic acid” part indicates that the compound contains a carboxylic acid functional group on the pyrrolidine ring. The “hydrochloride” indicates that the compound is a salt with a chloride ion.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the carboxylic acid group, and the substitution of the bromine atom on the benzyl group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the bromobenzyl group, and the carboxylic acid group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be useful in analyzing the structure of this compound.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the benzyl group is a good leaving group, so it could undergo nucleophilic substitution reactions. The carboxylic acid group could participate in acid-base reactions and could also be converted into other functional groups such as esters or amides.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The bromobenzyl group would add significant weight to the molecule and could influence its lipophilicity.


Scientific Research Applications

Synthesis and Characterization

  • Optically Pure Compounds : Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine were prepared, involving nucleophilic addition and subsequent elimination processes, highlighting the synthetic utility of related structures in producing chiral compounds with controlled stereoselectivity (Ruano, Alemán, & Cid, 2006).

  • Antioxidant and Anticholinergic Activities : A study reported the synthesis of biologically active bromophenols and their derivatives, demonstrating significant antioxidant activities and inhibition against cholinergic enzymes. This research underscores the potential pharmacological applications of structurally related compounds (Rezai et al., 2018).

  • Ionic Liquids for Synthesis : L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a new Bronsted acidic ionic liquid, was used to promote the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes, emphasizing the role of pyrrolidine derivatives in facilitating eco-friendly synthetic processes (Godse et al., 2017).

  • Biotransformations in Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides was explored, demonstrating the utility of biocatalysis in achieving enantioselective transformations. This approach provided a scalable preparation of carboxylic acids, showcasing the relevance of pyrrolidine derivatives in producing druglike compounds and aza-nucleoside analogues (Chen et al., 2012).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors such as the compound’s reactivity, toxicity, and volatility.


Future Directions

The study of pyrrolidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its bromobenzyl and carboxylic acid groups, could be a starting point for the synthesis of a variety of biologically active compounds.


properties

IUPAC Name

(2R)-2-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJYAWRDXGYYPA-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375951
Record name (R)-alpha-(2-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

637020-86-1
Record name (R)-alpha-(2-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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